molecular formula C10H12Cl2O4S2 B1631325 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride CAS No. 97997-76-7

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride

Cat. No.: B1631325
CAS No.: 97997-76-7
M. Wt: 331.2 g/mol
InChI Key: YEYQIYAYJJXKFB-UHFFFAOYSA-N
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Description

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is an organic compound with the molecular formula C10H12Cl2O4S2. It is a derivative of benzene, featuring two sulfonyl chloride groups and four methyl groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride can be synthesized through the sulfonation of 2,4,5,6-tetramethylbenzene followed by chlorination. The sulfonation process typically involves the reaction of 2,4,5,6-tetramethylbenzene with sulfur trioxide or oleum, resulting in the formation of the corresponding disulfonic acid. This intermediate is then treated with thionyl chloride or phosphorus pentachloride to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The final product is often purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride groups are highly electrophilic, making them susceptible to nucleophilic attack. This leads to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives, depending on the nucleophile involved. The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which stabilize the intermediate species formed during the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride is unique due to the presence of four methyl groups, which enhance its reactivity and stability. The methyl groups also provide steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .

Properties

IUPAC Name

2,4,5,6-tetramethylbenzene-1,3-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2O4S2/c1-5-6(2)9(17(11,13)14)8(4)10(7(5)3)18(12,15)16/h1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEYQIYAYJJXKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)S(=O)(=O)Cl)C)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97997-76-7
Record name 2,4,5,6-Tetramethylbenzenedisulfonyl Dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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